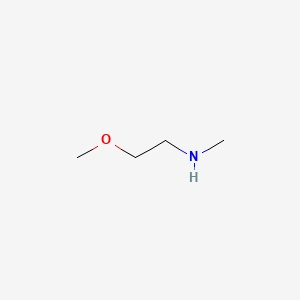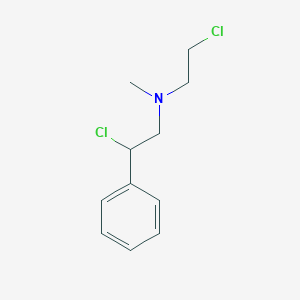
2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine
Overview
Description
2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine is a chemical compound known for its applications in various fields, including pharmaceuticals and chemical research. It is a nitrogen mustard derivative, which means it contains nitrogen and chlorine atoms that make it reactive and useful in different chemical processes.
Mechanism of Action
Target of Action
The primary target of 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine is DNA, specifically the N7 nitrogen on the DNA base guanine . This compound belongs to the group of alkylating agents, a class of anticancer chemotherapeutic drugs .
Mode of Action
This compound works by binding to DNA, crosslinking two strands and preventing cell duplication . This interaction with its targets results in changes at the molecular level that disrupt the normal function and replication of cells .
Biochemical Pathways
The affected pathway is the DNA replication process. By crosslinking two strands of DNA, this compound inhibits the normal replication process, leading to cell death . The downstream effects include the disruption of cell growth and division, which is particularly effective against rapidly dividing cells, such as cancer cells .
Pharmacokinetics
Similar compounds have a biological half-life of less than 1 minute and approximately 50% is excreted through the kidneys . These properties may impact the bioavailability of the compound, affecting its efficacy and potential side effects .
Result of Action
The molecular and cellular effects of this compound’s action include the disruption of DNA replication, leading to cell death . This can result in the reduction of tumor size and potentially the elimination of cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the stability and activity of the compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine typically involves the reaction of 2-chloroethylamine with N-methyl-2-phenylethanamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more sophisticated techniques, including the use of hydrophilic interaction liquid chromatography (HILIC) coupled with mass spectrometry (MS) for the analysis and control of impurities . This ensures the purity and quality of the final product, which is crucial for its applications in pharmaceuticals and other industries.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as thiosulfate and thiourea, leading to the formation of substituted products.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form aziridinium ions, which are intermediates in many reactions.
Common Reagents and Conditions
Nucleophiles: Strong nucleophiles like thiosulfate and thiourea are commonly used in substitution reactions.
Reaction Conditions: These reactions are typically carried out in aqueous solutions under controlled temperatures to ensure the formation of the desired products.
Major Products Formed
Scientific Research Applications
2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine has several scientific research applications:
Pharmaceuticals: It is used in the synthesis of drugs, particularly those targeting cancer cells due to its alkylating properties.
Chemical Research: The compound is studied for its reactivity and the formation of intermediates, which are useful in understanding chemical reaction mechanisms.
Biological Studies: Its interactions with biological molecules, such as DNA, make it a valuable tool in studying cellular processes and developing new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N,N-bis(2-chloroethyl)ethanamine:
Mechlorethamine: Another nitrogen mustard, used as an anticancer chemotherapeutic drug.
Uniqueness
2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine is unique due to its specific structure, which allows it to form aziridinium intermediates and undergo various substitution reactions. This makes it particularly useful in chemical research and pharmaceutical applications .
Properties
IUPAC Name |
2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2N/c1-14(8-7-12)9-11(13)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSNCWLQRVMIRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCl)CC(C1=CC=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50328862 | |
| Record name | 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50328862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22270-22-0 | |
| Record name | 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50328862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


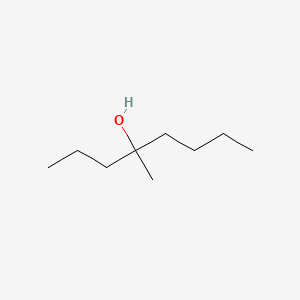
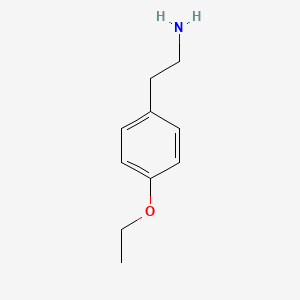
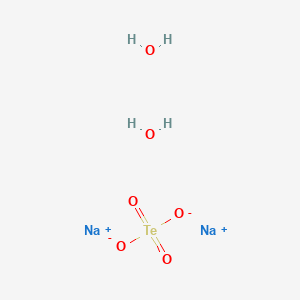

![4-[(2-Amino-6-methylpyrimidin-4-yl)disulfanyl]-6-methylpyrimidin-2-amine](/img/structure/B1584118.png)
![6-Chloro-2-isopropyl-1H-benzo[d]imidazole](/img/structure/B1584120.png)
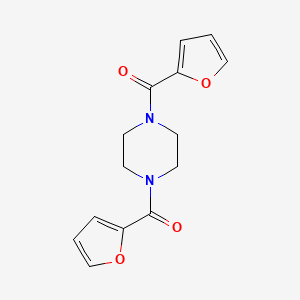
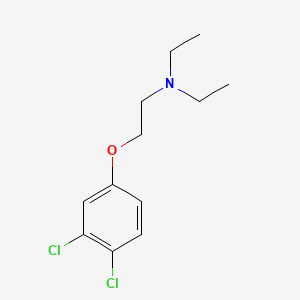
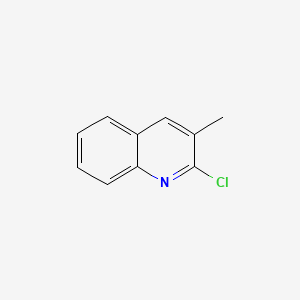
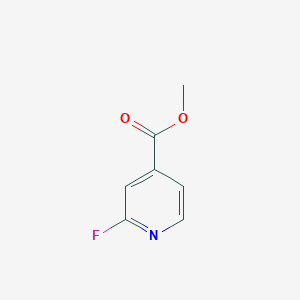
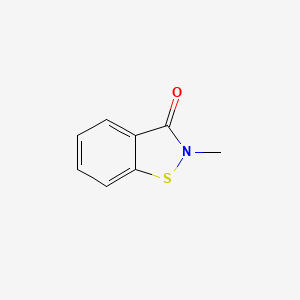
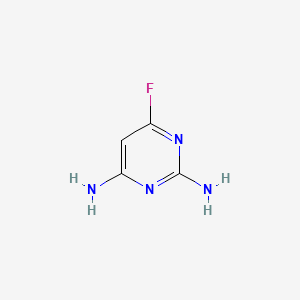
![Ethyl 2-(benzo[d]thiazol-2-yl)acetate](/img/structure/B1584130.png)
